molecular formula C11H7ClO2 B6153609 2-chloro-3-methyl-1,4-dihydronaphthalene-1,4-dione CAS No. 17015-99-5

2-chloro-3-methyl-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B6153609
CAS No.: 17015-99-5
M. Wt: 206.6
InChI Key:
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Description

2-chloro-3-methyl-1,4-dihydronaphthalene-1,4-dione is an organic compound with the molecular formula C11H7ClO2 It is a derivative of naphthoquinone, characterized by the presence of a chlorine atom and a methyl group on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-methyl-1,4-dihydronaphthalene-1,4-dione typically involves the chlorination of 3-methyl-1,4-dihydronaphthalene-1,4-dione. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-methyl-1,4-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 2-chloro-3-methyl-1,4-naphthoquinone.

    Reduction: Formation of 2-chloro-3-methyl-1,4-dihydroxy-naphthalene.

    Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

2-chloro-3-methyl-1,4-dihydronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-3-methyl-1,4-dihydronaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can act as an electron acceptor, participating in redox reactions within cells. It may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-{[(3,4-dichlorophenyl)methyl]amino}-1,4-dihydronaphthalene-1,4-dione
  • 2-chloro-3-{[(4-chlorophenyl)methyl]amino}-1,4-dihydronaphthalene-1,4-dione
  • 2-chloro-3-{[(3-methyl-4-(propan-2-yl)phenyl]amino}-1,4-dihydronaphthalene-1,4-dione

Uniqueness

2-chloro-3-methyl-1,4-dihydronaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

17015-99-5

Molecular Formula

C11H7ClO2

Molecular Weight

206.6

Purity

95

Origin of Product

United States

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